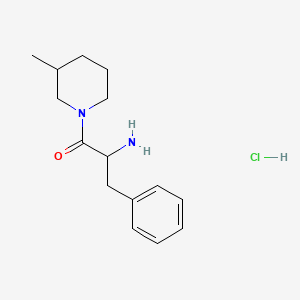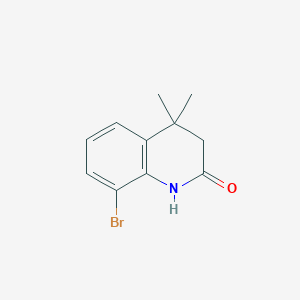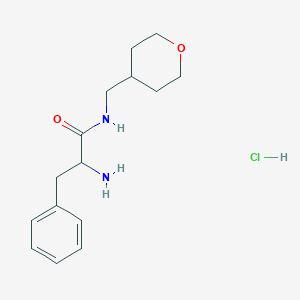
2-氨基-3-苯基-N-(四氢-2H-吡喃-4-基甲基)丙酰胺盐酸盐
描述
2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C₁₄H₂₄ClN₂O₂. It is a derivative of propanamide and contains an amino group, a phenyl group, and a tetrahydropyran moiety. This compound is of interest in various scientific research applications due to its unique structure and potential biological activity.
科学研究应用
2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride typically involves the following steps:
Phenylpropanoic Acid Derivation: The starting material, phenylpropanoic acid, undergoes a series of reactions to introduce the amino group and the tetrahydropyran moiety.
Amination Reaction: The phenylpropanoic acid derivative is treated with an amine source, such as ammonia or an amine salt, to introduce the amino group.
Esterification and Reduction: The resulting amide is then esterified and reduced to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
化学反应分析
Types of Reactions: 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: Electrophilic substitution reactions typically use strong acids such as sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted phenyl derivatives
作用机制
The mechanism by which 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is similar to other compounds with similar functional groups and structures. Some of these similar compounds include:
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride
2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride
These compounds share the core structure but differ in their substituents and functional groups, leading to variations in their properties and applications.
属性
IUPAC Name |
2-amino-N-(oxan-4-ylmethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c16-14(10-12-4-2-1-3-5-12)15(18)17-11-13-6-8-19-9-7-13;/h1-5,13-14H,6-11,16H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBWWYRTZOXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236254-74-2 | |
| Record name | Benzenepropanamide, α-amino-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



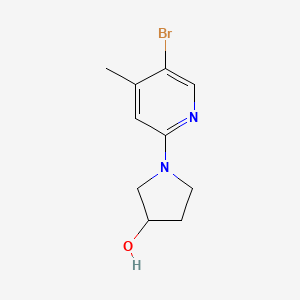
amino]-1-ethanol](/img/structure/B1525121.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)
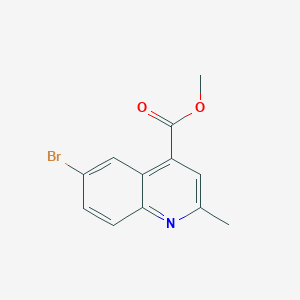
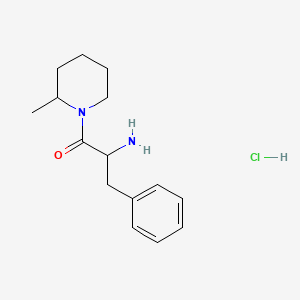

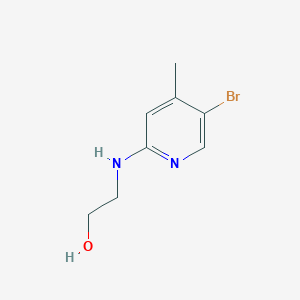
![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)

